Olopatadine, (E)-
Overview
Description
Olopatadine is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .
Molecular Structure Analysis
Olopatadine has a molecular formula of C21H23NO3 . Its structure has been analyzed using various methods such as liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) .Chemical Reactions Analysis
Olopatadine’s chemical reactions have been studied using chromatographic analysis. This analysis helps in understanding the behavior of geometric isomers Z and E of olopatadine .Physical And Chemical Properties Analysis
Olopatadine has a molecular weight of 337.4122 and a monoisotopic mass of 337.167786607 . Its physical and chemical properties have been analyzed using various methods such as liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) .Scientific Research Applications
Inhibition of Mast Cell Degranulation and Cytokine Expression : Olopatadine functions as a histamine H1 antagonist, significantly inhibiting mast cell degranulation and the expression of cytokines like interleukin-4 (IL-4) both in vivo and in vitro (Matsubara et al., 2004).
Antiallergic and Pharmacokinetic Properties : It exhibits antiallergic properties, showing effectiveness in treating allergic skin responses, rhinoconjunctivitis, and bronchial asthma in animal models. Olopatadine is also noted for its high absorption in humans and significant urinary excretion, indicating a low contribution of metabolism to its clearance (Ohmori et al., 2002).
Selective Histamine H1 Receptor Antagonism : It acts as a selective histamine H1 receptor antagonist and has shown efficacy in inhibiting the release of inflammatory mediators such as leukotriene and thromboxane (Ohmori et al., 2004).
Impact on Peptide Leukotriene Release : Olopatadine inhibits peptide leukotriene release from human eosinophils, which may contribute to its antiallergic efficacy (Miyake et al., 2001).
Effect on P-glycoprotein and Brain Penetration : Research indicates that olopatadine is a substrate of P-glycoprotein, which limits its penetration into the brain, thus minimizing sedative effects (Mimura et al., 2008).
Rapid Onset of Action in Treating Allergic Reactions : Olopatadine demonstrates a rapid onset of action in inhibiting histamine-induced skin responses like flare and wheal, making it effective for treating allergic reactions (Morita et al., 2002).
Inhibition of S100A12 Protein Induced Migration in Monocytes : It has been found to inhibit the migration of THP-1 monocytes induced by the S100A12 protein, which suggests a potential mechanism of action beyond histamine H1 receptor antagonism (Kishimoto et al., 2006).
Safety And Hazards
Olopatadine may cause serious side effects. Stop using olopatadine and call your doctor at once if you have eye pain or changes in vision; eye itching that gets worse or lasts longer than 72 hours; severe burning, stinging, or irritation after using this medicine; or eye swelling, redness, severe discomfort, crusting or drainage (may be signs of infection) .
Future Directions
properties
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150556 | |
Record name | Olopatadine, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine, (E)- | |
CAS RN |
113806-06-7 | |
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113806-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLOPATADINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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